Tetrahydropyran-2-ylmethylamine hydrochloride

Catalog No.
S826976
CAS No.
683233-12-7
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyran-2-ylmethylamine hydrochloride

CAS Number

683233-12-7

Product Name

Tetrahydropyran-2-ylmethylamine hydrochloride

IUPAC Name

oxan-2-ylmethanamine;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H

InChI Key

NGHRATGQJXKQIQ-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CN.Cl

Canonical SMILES

C1CCOC(C1)CN.Cl

Tetrahydropyran-2-ylmethylamine hydrochloride is a highly versatile, saturated oxygen-heterocycle aliphatic amine building block widely utilized in medicinal chemistry and agrochemical synthesis. As a primary amine precursor, it provides a low-molecular-weight scaffold (MW 151.63 g/mol) characterized by a stable 6-membered tetrahydropyran (THP) ring containing a hydrogen-bond-accepting oxygen atom[1]. Supplied as a stable hydrochloride salt, this compound is specifically engineered to overcome the handling and degradation issues inherent to free-base aliphatic amines. It is a critical intermediate for synthesizing complex amides, secondary amines, and heterocyclic active pharmaceutical ingredients (APIs), offering an optimal balance of favorable lipophilicity, predictable conformational geometry, and excellent processability in automated synthesis workflows.

Substituting this exact compound with close structural or functional analogs severely compromises both synthetic reproducibility and downstream biological performance. Replacing the tetrahydropyran (THP) ring with a carbocyclic analog (e.g., cyclohexylmethylamine) drastically increases lipophilicity, which frequently leads to poor aqueous solubility and elevated off-target binding liabilities (such as hERG toxicity) in late-stage drug candidates [1]. Conversely, substitution with a 5-membered tetrahydrofuran (THF) ring alters the fundamental spatial trajectory of the aminomethyl vector due to differences in ring puckering, often abrogating critical steric fits in rigid enzyme pockets [2]. Furthermore, attempting to procure and utilize the free base form instead of the hydrochloride salt introduces severe stoichiometric errors during high-throughput library synthesis, as the free base rapidly absorbs atmospheric carbon dioxide and moisture, leading to unpredictable yields and complex purification requirements.

Lipophilicity and Aqueous Solubility Optimization

Replacing a carbocyclic ring with the oxygen-containing tetrahydropyran moiety significantly alters the physicochemical profile of the resulting building block. Tetrahydropyran-2-ylmethylamine hydrochloride exhibits a highly favorable cLogP of approximately 0.34, whereas its direct carbocyclic analog, cyclohexylmethylamine, is substantially more lipophilic (cLogP > 1.5) . This reduction in lipophilicity translates to markedly improved aqueous solubility and a lower risk of off-target lipophilic binding in downstream active pharmaceutical ingredients[1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound Data~0.34 (Tetrahydropyran-2-ylmethylamine)
Comparator Or Baseline~1.8 (Cyclohexylmethylamine)
Quantified Difference~1.5 log unit reduction in lipophilicity
ConditionsIn silico cLogP calculation and physiological buffer solubility models

Procuring the THP analog instead of a carbocycle is critical for medicinal chemists needing to improve the aqueous solubility and metabolic stability of late-stage lead compounds.

Conformational Rigidity for Target Binding Precision

The choice between a 6-membered tetrahydropyran (THP) ring and a 5-membered tetrahydrofuran (THF) ring fundamentally changes the spatial trajectory of the attached aminomethyl group. The THP ring adopts a stable chair conformation, projecting the amine in a predictable vector, whereas the THF ring is conformationally fluid (envelope conformation) [1]. In structure-based drug design, utilizing the rigid THP scaffold over THF has been shown to optimize pocket-filling and alter selectivity profiles between target isoforms, frequently yielding up to a 5- to 10-fold enhancement in specific binding affinity (IC50) for rigid active sites [2].

Evidence DimensionRing Conformation and Target Affinity
Target Compound DataStable chair conformation (predictable vector)
Comparator Or BaselineFlexible envelope conformation (Tetrahydrofuran-2-ylmethylamine)
Quantified Difference5- to 10-fold typical improvement in isoform-specific IC50
ConditionsEnzymatic inhibition assays for rigid target pockets (e.g., Chitinase models)

Selecting the THP derivative provides superior steric control for engaging deep, structurally rigid biological targets compared to flexible 5-membered analogs.

Storage Stability and Stoichiometric Precision

Aliphatic primary amines in their free base form are notoriously difficult to handle due to their liquid state, hygroscopicity, and rapid degradation via atmospheric carbon dioxide absorption (carbamate formation) . Tetrahydropyran-2-ylmethylamine hydrochloride is supplied as a stable, crystalline solid that maintains >95% purity over extended storage periods at room temperature. This solid state eliminates the >10-15% yield discrepancies commonly observed when using degraded free base precursors in parallel synthesis.

Evidence DimensionHandling State and Shelf-life
Target Compound DataStable crystalline solid (>12 months stability)
Comparator Or BaselineHygroscopic liquid prone to rapid oxidation/carbamate formation (Free base)
Quantified DifferenceElimination of >10-15% yield loss due to precursor degradation
ConditionsStandard laboratory storage and automated weighing

Procuring the hydrochloride salt ensures absolute stoichiometric accuracy and reproducibility in automated high-throughput library synthesis.

Process Predictability in Amide Coupling Reactions

The hydrochloride salt of tetrahydropyran-2-ylmethylamine demonstrates exceptional compatibility with standardized amide coupling protocols (e.g., EDC/HOBt with DIPEA). Because the free amine is generated in situ, exothermic side reactions and premature dimerization are minimized. In predictive machine-learning models for solvent optimization, reactions utilizing this specific salt consistently achieve high predictive success and experimental yields (>85%) in both standard (DCM) and green (acetonitrile) solvent systems, outperforming variable-purity crude amine mixtures [1].

Evidence DimensionCoupling Yield Predictability
Target Compound Data>85% experimental yield in optimized solvents
Comparator Or BaselineVariable yields with crude/free base amines
Quantified DifferenceHighly reproducible >85% yield with minimized side reactions
ConditionsEDC/HOBt coupling with DIPEA in DCM or Acetonitrile

This predictable reactivity profile streamlines process scale-up and reduces the need for extensive chromatographic purification of final products.

Automated High-Throughput Library Synthesis (FBDD)

Due to its stable, solid hydrochloride salt form, this compound is perfectly suited for robotic dispensing systems in fragment-based drug discovery (FBDD) and combinatorial chemistry. It eliminates the weighing errors and rapid degradation associated with free-base aliphatic amines, ensuring consistent stoichiometry across large-scale amide coupling and reductive amination arrays [1].

Optimization of ADME Properties in Lead Compounds

This compound is the right choice when medicinal chemists need to replace highly lipophilic carbocyclic rings (like cyclohexyl) with an oxygen-containing heterocycle. The resulting ~1.5 log unit reduction in cLogP significantly improves the aqueous solubility and metabolic stability of the final API, reducing the risk of late-stage attrition due to hERG liabilities [2].

Structure-Based Design of GPCR and Enzyme Inhibitors

The rigid chair conformation of the tetrahydropyran ring provides a highly predictable spatial vector for the aminomethyl group. This makes it an ideal building block for probing specific hydrogen bonding and steric constraints in deep, rigid active sites, such as those found in GPR84 receptors or chitinase enzymes, where flexible 5-membered analogs fail to achieve optimal target engagement [2].

Dates

Last modified: 08-16-2023

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